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Compound of Interest

Compound Name: Pentanoic-5,5,5-D3 acid

Cat. No.: B1366895

Technical Guide for Pentanoic-5,5,5-d3 Acid[1]
Executive Summary

This technical guide provides a comprehensive analysis of Pentanoic-5,5,5-d3 acid (CAS:
83741-76-8), a critical isotopologue used in metabolic stability profiling and mass spectrometry.
[1] By selectively deuterating the terminal methyl group, researchers can probe oxidative
metabolic pathways—specifically omega-oxidation—utilizing the Kinetic Isotope Effect (KIE) to
stabilize the molecule against Cytochrome P450 enzymes. This document details the molecular
architecture, validated synthesis protocols, and specific NMR spectral changes (1H and 13C)
required for structural verification.

Molecular Architecture & Physicochemical
Properties[2]

Pentanoic-5,5,5-d3 acid is the isotopologue of valeric acid where the three hydrogen atoms
on the terminal methyl carbon (C5) are replaced by deuterium.

Structural Specifications

o |[UPAC Name: 5,5,5-trideuteriopentanoic acid[1][2][3]
e« Common Name: Valeric acid-d3[1][4][2][3]

o CAS Number: 83741-76-8[L][4][21[3][5][6][7]
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e Molecular Formula:

[2][3]

e Molecular Weight: 105.15 g/mol (vs. 102.13 g/mol for non-deuterated)[3]

e SMILES:[2H]C([2H])([2H])CCCC(=0)O

hvsicochemical

Predicted Effect of

Property Value (dO-Standard) .
Deuteration (d3)
) o Colorless Liquid (slightly higher
Physical State Colorless Liquid )
density)
N ) ~185-186 °C (Minimal
Boiling Point 186 °C )
depression)
~4.82 (Terminal D has
pKa 4.82 negligible electronic effect on
COOH)
] o ~1.38 (C-D bonds are slightly
Lipophilicity (LogP) 1.39

less lipophilic than C-H)

Synthesis & Purification Workflow

The synthesis of terminal deuterated fatty acids requires high isotopic purity (>98 atom % D).
The most robust laboratory-scale method involves the Grignard Carbonation of a deuterated
butyl precursor.[4] This ensures the deuterium label is exclusively at the terminal position.

Synthetic Pathway (Grignard Route)

The workflow utilizes 1-bromobutane-4,4,4-d3 as the starting material, reacting it with
magnesium to form the Grignard reagent, followed by quenching with anhydrous carbon
dioxide.[1]

Start: 1-Bromobutane-4,4,4-d3 Step 1: Grignard Formation Intermediate Step 2: Carbonation Step 3: Acid Hydrolysis

(CD3-CH2-CH2-CH2-Br) (Mg turnin, gs, THF, 12 initiator) Butyl-d3-magnesium bromide (Excess Dry Ice / CO2) (HCI/H20)

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.fishersci.co.uk/shop/products/pentanoic-5-5-5-d3-acid-trc/30422644
https://www.fishersci.nl/shop/products/pentanoic-5-5-5-d3-acid-trc-3/30422644
https://www.fishersci.nl/shop/products/pentanoic-5-5-5-d3-acid-trc-3/30422644
https://www.researchgate.net/publication/321313267_Deuteration_as_a_Tool_for_Optimization_of_Metabolic_Stability_and_Toxicity_of_Drugs
https://foodb.ca/compounds/FDB003230
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: Grignard carbonation pathway for the synthesis of Pentanoic-5,5,5-d3 acid.

Purification Strategy

o Extraction: The crude acid is extracted into diethyl ether or DCM.

« Distillation: Short-path vacuum distillation is required to remove non-polar byproducts (e.g.,
octane-d6 formed by Wurtz coupling).[1]

 Validation: Purity is confirmed via GC-MS (checking for m/z 105 molecular ion) and NMR.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) is the definitive tool for confirming the location and
isotopic enrichment of the deuterium label. The substitution of H with D at the C5 position
causes specific changes in multiplicity, chemical shift (isotope shift), and relaxation times.

1H NMR Spectrum Analysis (Proton)

The most obvious diagnostic feature is the disappearance of the terminal methyl signal.
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Standard o Deuterated o
. . Multiplicity . Multiplicity
Position Proton Type (dO0) Shift (d3) Shift
(d0) (d3)
(ppm) (ppm)
; Triplet ( None (Signal
H5 Terminal 0.93 Silent (Sig
Hz) Absent)
Broadened
H4 _Methylene 1.38 Sextet 1.36 Triplet
H3 1.62 Quintet 1.62 Quintet
. uinte .
-Methylene (Unchanged)
H2 2.34 Triplet 2.34 Triplet
. riple .
-Methylene P (Unchanged)
Carboxylic ) )
COOH Acid 11.0+ Broad Singlet  11.0+ Broad Singlet
Ci

Technical Insight: In the dO-spectrum, H4 appears as a sextet because it couples to H3 (2
protons) and H5 (3 protons). In the d3-analog, H4 couples only to H3. The coupling to the
deuterium atoms (D5) is governed by the gyromagnetic ratio difference (

). The H-D coupling constant (

) is small (~1 Hz), often resulting in line broadening rather than resolved splitting on standard
300/400 MHz instruments.

13C NMR Spectrum Analysis (Carbon)

13C NMR provides positive confirmation of the

group via the Isotope Shift and C-D Coupling.
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. Standard Signal Deuterated Signal
arbon
Position T (d0) Shift Structure (d3) Shift Structure
ype
(ppm) (do) (ppm) (d3)
Terminal _ ~13.0 ( Septet (
C5 13.7 Singlet
Methyl _shift) Hz)
4 953 Singlet ~22.2( Broad Singlet
i . ingle _
Methylene _shift) / Weak Triplet
c3 Methylene 26.8 Singlet 26.8 Singlet
Cc2 “Methylene 34.0 Singlet 34.0 Singlet
C1l Carbonyl 180.5 Singlet 180.5 Singlet

Diagnostic Criteria:
o Upfield Shift: The C5 signal shifts upfield by approximately 0.7 ppm (primary isotope shift).

o Septet Splitting: Because Carbon-13 has Spin 1/2 and Deuterium has Spin 1, the multiplicity
rule is

. For three deuteriums (
), the signal splits into
lines.

« Intensity Loss: The C5 signal will be significantly weaker than C2/C3/C4 due to the loss of
the Nuclear Overhauser Effect (NOE) and longer relaxation times (

) caused by the lack of attached protons.

Applications in Drug Metabolism (DMPK)

The primary application of pentanoic-5,5,5-d3 acid is in Metabolic Stability Studies and
Mechanistic Toxicology.[1]
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Blocking Omega-Oxidation

Fatty acids and alkyl chains are metabolized via

-oxidation (mitochondrial) and

-oxidation (microsomal CYP450).[1][4] Omega-oxidation involves hydroxylation of the terminal
methyl group.[4]

e Mechanism: CYP450 enzymes must break a C-H bond to insert oxygen.[4] The C-D bond is
stronger (Bond Dissociation Energy is ~1.2—-1.5 kcal/mol higher) than the C-H bond.

 Kinetic Isotope Effect (KIE): Replacing H with D significantly slows down the rate-determining

step of hydrogen abstraction (

). This "metabolic switching" forces the metabolism to proceed exclusively via

-oxidation or prolongs the half-life of the parent compound.[4]

Substrate: Pentanoic-5,5,5-d3 Acid

High Activation Energy (C-D) Unaffected Pathway

CYP450 Enzyme Beta-Oxidation
(Omega-Oxidation) (Mitochondrial)

> Low Yield (KIE)

\/
5-Hydroxy-valeric acid-d3 Propionyl-CoA + Acetyl-CoA
(BLOCKED / SLOWED) (DOMINANT PATHWAY)

Click to download full resolution via product page

Figure 2: Impact of terminal deuteration on metabolic flux.[1] The C-D bond inhibits CYP450

omega-oxidation.[1]

Experimental Protocols
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Protocol: Sample Preparation for NMR

To ensure high-resolution spectra for isotopic purity determination:

Solvent Selection: Use Chloroform-d (

) (99.8% D).[4] It prevents overlap with the acid protons and provides a clear baseline.

Concentration: Dissolve 20 mg of Pentanoic-5,5,5-d3 acid in 0.6 mL of

Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize
shimming errors.

Acquisition Parameters (600 MHz recommended):
o Pulse Angle: 30°[1]

o Relaxation Delay (D1): Set to 5 seconds (critical for quantitative integration of the residual
H5 signal if checking purity).

o Scans: 64 (1H), 1024 (13C).

Protocol: Calculation of % Deuteration
* Integrate the H2 signal (

-CH2, 2.34 ppm) and set its value to 2.00.
¢ Integrate the region where H5 (0.93 ppm) would appear.

o Calculation:

Note: If the integral at 0.93 ppm is 0.03, then roughly 1% of protons remain (99% D).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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